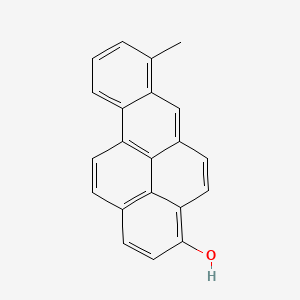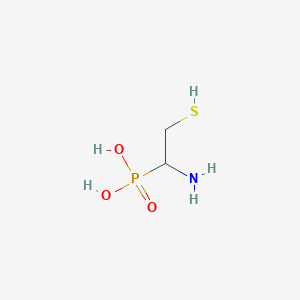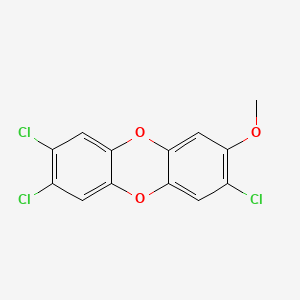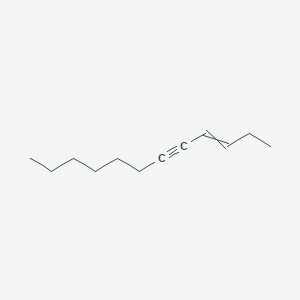
Dodec-3-en-5-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodec-3-en-5-yne is an organic compound characterized by the presence of both a double bond and a triple bond within its carbon chain. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The structure of this compound can be represented as CH₃(CH₂)₆CH=CHC≡CH, indicating a twelve-carbon chain with a double bond at the third position and a triple bond at the fifth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodec-3-en-5-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of an alkyne with an alkene using a palladium-catalyzed cross-coupling reaction. This reaction requires a palladium catalyst, a base, and a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using similar catalytic systems. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts, solvents, and reaction conditions is critical to achieving efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dodec-3-en-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or ozone (O₃) to form carboxylic acids or ketones.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon (Pd/C) can reduce the triple bond to a double bond or a single bond, depending on the reaction conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Halogenated compounds, amines, ethers
Applications De Recherche Scientifique
Dodec-3-en-5-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of dodec-3-en-5-yne involves its interaction with molecular targets such as enzymes and receptors. The compound’s double and triple bonds allow it to participate in various chemical reactions, altering the structure and function of biological molecules. These interactions can modulate cellular pathways, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodec-3-en-1-yne: Similar structure but with the triple bond at the first position.
Dodec-5-en-1-yne: Similar structure but with the double bond at the fifth position.
Dodec-3,5-diyne: Contains two triple bonds at the third and fifth positions.
Uniqueness
Dodec-3-en-5-yne is unique due to the specific positioning of its double and triple bonds, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
79159-60-7 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
dodec-3-en-5-yne |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h5,7H,3-4,6,8,10,12H2,1-2H3 |
Clé InChI |
ZBXNQRFLQNDVCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)


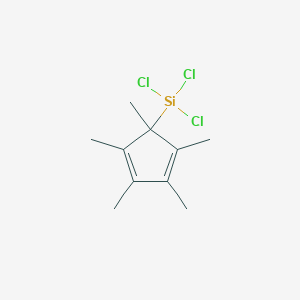
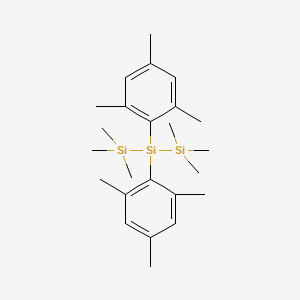
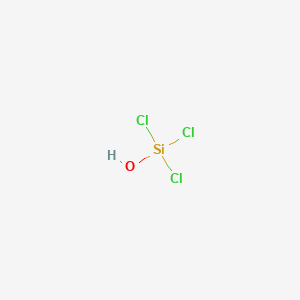
![2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride](/img/structure/B14428318.png)

